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4H,6H-Thieno[3,4-c]furan, 5,5-dioxide

Cat. No.: B14287019
CAS No.: 119694-50-7
M. Wt: 158.18 g/mol
InChI Key: AOLFACTYFNVETR-UHFFFAOYSA-N
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Description

Historical Context of Furan-Annulated Sulfolenes in Heterocyclic Chemistry

The history of heterocyclic chemistry is rich with the exploration of individual ring systems like furan (B31954) and thiophene (B33073) derivatives. Furan, a five-membered aromatic heterocycle containing an oxygen atom, has been a cornerstone in organic synthesis for decades, valued for its diene character in Diels-Alder reactions. mdpi.comrsc.org Similarly, sulfolenes, particularly 3-sulfolene (B121364), are well-established precursors for in situ generation of conjugated dienes through the cheletropic extrusion of sulfur dioxide upon heating.

The innovation of fusing these two distinct heterocyclic moieties into a single molecule, the furan-annulated sulfolene, represents a significant conceptual advance. The synthesis of the previously unknown 4H,6H-thieno[3,4-c]furan, 5,5-dioxide marked the creation of a novel building block with dual reactivity. rsc.orgrsc.org This development was born out of a broader interest in the chemistry of five-membered heteroaromatic ring-fused 3-sulfolenes. rsc.org The strategic fusion of a furan and a sulfolene ring created a "bis-diene" system, a concept that would prove highly fruitful for the construction of complex molecules. rsc.orgrsc.org

Conceptual Framework for the Strategic Utility of this compound in Complex Molecule Construction

The strategic utility of this compound lies in the orthogonal reactivity of its two constituent parts, the furan and the 3-sulfolene rings. This allows for a programmed sequence of reactions, primarily Diels-Alder cycloadditions, to build molecular complexity in a controlled and efficient manner. rsc.orgpsu.edu

The core concept is that this single molecule can act as a bis-diene, capable of reacting sequentially with two different dienophiles. rsc.orgrsc.org The furan moiety can participate in a Diels-Alder reaction, and the 3-sulfolene moiety can also act as a diene precursor. The thermal extrusion of sulfur dioxide from the sulfolene ring generates a highly reactive o-quinodimethane-type intermediate, which can then undergo a subsequent cycloaddition. scispace.com This sequential reaction pathway allows for the construction of four distinct molecular skeletons, depending on the choice of dienophiles and the reaction conditions. rsc.orgrsc.org

Furthermore, this compound and its derivatives can serve as functionalizable 3,4-dimethylenefuran synthons. psu.edu Through alkylation at the positions alpha to the sulfone group, followed by a series of transformations including a Diels-Alder reaction on the furan, desulfonylation, and an intramolecular Diels-Alder reaction, complex tricyclic fused furans can be synthesized. psu.edu This versatility makes it a valuable tool for accessing molecular frameworks found in biologically active natural products. psu.edu

Overview of Principal Research Themes and Academic Contributions

The principal research theme surrounding this compound is its application in cycloaddition reactions for the synthesis of polycyclic systems. A significant body of work in this area has been contributed by the research group of H. Takayama. rsc.orgrsc.orgpsu.edujst.go.jp Their investigations have systematically explored the reactivity of this building block with a wide range of dienophiles.

Key research findings have demonstrated that this compound can undergo intermolecular Diels-Alder reactions to form four different types of adducts. rsc.orgrsc.org The reaction pathway and the resulting molecular architecture are highly dependent on the nature of the dienophile and the reaction conditions. For instance, reactions with certain dienophiles under thermal conditions lead to adducts where the furan has acted as the diene, followed by the extrusion of sulfur dioxide. In other cases, the initially formed adduct can undergo a second Diels-Alder reaction.

Another significant research direction has been the functionalization of the this compound core, primarily through alkylation and acylation. psu.educlockss.org These modifications allow for the introduction of additional diversity and complexity, further expanding the synthetic utility of this building block. For example, acylation followed by an intramolecular Diels-Alder reaction has been shown to produce tricyclic compounds stereoselectively, which can then be used in further cycloadditions to generate tetracyclic systems. clockss.org This demonstrates the power of this building block in the synthesis of highly functionalized and stereochemically rich molecules that could be intermediates for complex natural products. clockss.org

The following table summarizes the types of adducts that can be obtained from the Diels-Alder reactions of this compound with various dienophiles, showcasing its versatility. rsc.org

DienophileReaction ConditionsAdduct TypeProduct Description
N-PhenylmaleimideToluene, refluxType A1:1 adduct from reaction with furan moiety and SO2 extrusion
Dimethyl acetylenedicarboxylate (B1228247)Toluene, refluxType A1:1 adduct from reaction with furan moiety and SO2 extrusion
BenzoquinoneToluene, refluxType B1:2 adduct from sequential reactions with furan and generated diene
Maleic anhydride (B1165640)Room temp.Type D1:1 adduct from reaction with sulfolene moiety

The following table provides examples of the alkylation of this compound, which is a key step in its use as a 3,4-dimethylenefuran synthon. psu.edu

Alkylating Agent (RX)BaseProductYield (%)
MeILiHMDS4-Methyl derivative95
CH2=CHCH2BrLiHMDS4-Allyl derivative90
PhCH2BrLiHMDS4-Benzyl derivative88
EtO2CCH2BrLiHMDS4-(Ethoxycarbonylmethyl) derivative85

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3S B14287019 4H,6H-Thieno[3,4-c]furan, 5,5-dioxide CAS No. 119694-50-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119694-50-7

Molecular Formula

C6H6O3S

Molecular Weight

158.18 g/mol

IUPAC Name

4,6-dihydrothieno[3,4-c]furan 5,5-dioxide

InChI

InChI=1S/C6H6O3S/c7-10(8)3-5-1-9-2-6(5)4-10/h1-2H,3-4H2

InChI Key

AOLFACTYFNVETR-UHFFFAOYSA-N

Canonical SMILES

C1C2=COC=C2CS1(=O)=O

Origin of Product

United States

Synthetic Methodologies for 4h,6h Thieno 3,4 C Furan, 5,5 Dioxide and Its Functionalized Derivatives

Established Synthetic Pathways to the Parent 4H,6H-Thieno[3,4-c]furan, 5,5-dioxide Core

The synthesis of the this compound core has been established through a multi-step sequence, which has been subject to modifications to improve its efficiency.

The preparation of this compound (1) has been carried out with modifications to the originally reported procedures. psu.edu The synthesis begins with a cycloadduct which undergoes subsequent reactions to form the desired heterocyclic system. A key intermediate, 3,4-bis(hydroxymethyl)-2,5-dihydrothiophene 1,1-dioxide, is oxidized to yield the target compound. psu.edu

The refined pathway involves the oxidation of 3,4-bis(hydroxymethyl)-2,5-dihydrothiophene 1,1-dioxide using pyridinium (B92312) chlorochromate (PCC) in a mixture of acetone (B3395972) and dichloromethane (B109758) (CH₂Cl₂). psu.edu This step effectively cyclizes the diol to form the fused furan (B31954) ring system, providing the parent this compound in good yield. psu.edu

The optimization of the final oxidation/cyclization step is crucial for obtaining high yield and purity of the target compound. The use of pyridinium chlorochromate (PCC) as the oxidizing agent has proven effective. The reaction, performed in a mixed solvent system at ambient temperature, leads to the formation of this compound with a reported yield of 72%. psu.edu This method represents a significant improvement in the accessibility of this versatile synthetic building block.

Site-Selective Functionalization Strategies of this compound

The acidic nature of the protons at the C-4 and C-6 positions, adjacent to the sulfone group, allows for deprotonation and subsequent alkylation, providing a direct method for functionalizing the core structure. rsc.orgpsu.edu

The alkylation of the parent compound can be controlled to achieve mono- or dialkylation with high regioselectivity. rsc.org The choice of base, stoichiometry of reagents, and reaction conditions are critical factors in determining the outcome of the functionalization.

Monoalkylation at the C-4 position is readily achieved by treating the parent compound with one equivalent of a strong base followed by an alkylating agent. rsc.orgpsu.edu Lithium hexamethyldisilazide (LiHMDS) is an effective base for this transformation. The reaction is typically carried out in tetrahydrofuran (B95107) (THF) at low temperatures, such as -78 °C. psu.edu This method has been successfully applied to introduce various alkyl groups, including methyl, butyl, and allyl groups, at the C-4 position. psu.edu

Table 1: Regioselective Monoalkylation at the C-4 Position

Entry Alkylating Agent (RX) Base (equiv.) Conditions Product Yield (%)
1 MeI LiHMDS (1.0) THF, -78 °C, 30 min 4-methyl-4H,6H-thieno[3,4-c]furan-5,5-dioxide 85
2 BuI LiHMDS (1.0) THF, -78 °C, 30 min 4-butyl-4H,6H-thieno[3,4-c]furan-5,5-dioxide 92
3 Allyl-Br LiHMDS (1.0) THF, -78 °C, 30 min 4-allyl-4H,6H-thieno[3,4-c]furan-5,5-dioxide 88

Data sourced from Ando et al. psu.edu

The regioselectivity of dialkylation can be precisely controlled to yield either 4,6-disubstituted or 4,4-disubstituted products. rsc.orgpsu.edu

To obtain 4,6-dialkyl derivatives, a stepwise approach is typically used. First, a 4-alkyl derivative is synthesized as described above. Subsequent deprotonation and alkylation of this mono-substituted compound lead to the introduction of a second alkyl group at the C-6 position. psu.edu

Alternatively, 4,4-dialkyl derivatives can be synthesized from specific precursors. For instance, a 4-ethoxycarbonyl-substituted thienofuran dioxide can be alkylated, and the resulting product can be further manipulated to install a second alkyl group at the C-4 position after transforming the ester group. psu.edu A more direct method involves the treatment of the parent compound with two equivalents of LiHMDS and an excess of the alkylating agent, which can favor the formation of the 4,4-dialkylated product under certain conditions. psu.edu For example, the reaction of the parent compound with excess methyl iodide and two equivalents of LiHMDS selectively yields the 4,4-dimethyl derivative. psu.edu

Table 2: Controlled Dialkylation of the this compound Skeleton

Entry Starting Material Alkylating Agent (RX) Base (equiv.) Conditions Product Yield (%)
1 4-Methyl derivative MeI LiHMDS (1.2) THF, -78 °C, 30 min 4,6-dimethyl derivative 81
2 4-Butyl derivative MeI LiHMDS (1.2) THF, -78 °C, 30 min 4-butyl-6-methyl derivative 84
3 Parent Compound (1) MeI (1.2) LiHMDS (2.0) THF, HMPA, -78 °C 4,4-dimethyl derivative 86

Data sourced from Ando et al. psu.edu

Alkylation Reactions of the this compound Skeleton

Impact of Alkylating Agent and Base System on Selectivity

The alkylation of this compound can be selectively controlled to yield 4-alkyl, 4,6-dialkyl, or 4,4-dialkyl derivatives depending on the reaction conditions, particularly the choice of alkylating agent and base. psu.edu The regioselectivity of the alkylation is significantly influenced by the base system employed and the nature of the alkylating agent.

The generation of the carbanion in the presence of an alkyl halide at low temperatures, such as -78°C, has been shown to successfully alkylate the position alpha to the sulfone group, affording the 4-alkylated product. psu.edu The use of lithium hexamethyldisilazide (LiHMDS) as a base is common in these transformations. The choice of solvent, such as a mixture of tetrahydrofuran (THF) and hexamethylphosphoramide (B148902) (HMPA), also plays a role in the reaction's success. psu.edu

Further alkylation of the mono-alkylated product can lead to either 4,6-dialkylated or 4,4-dialkylated compounds. The regiochemical outcome of the second alkylation is dependent on the substituent at the 4-position. For instance, a 4-alkyl-substituted compound will typically yield a 4,6-dialkyl derivative upon further alkylation. psu.edu Conversely, if the substituent at the 4-position is an ethoxycarbonyl group, a 4,4-dialkylated product can be obtained. psu.edu This selectivity allows for the strategic synthesis of specifically substituted derivatives.

Below is a data table summarizing the results of various alkylation reactions on this compound. psu.edu

Table 1: Alkylation of this compound under various conditions.
EntryAlkylating Agent (RX)BaseConditionsProduct(s)Yield (%)
1MeILiHMDSTHF-HMPA, -78°C4-MeGood
2BnBrLiHMDSTHF-HMPA, -78°C4-BnGood
3Allyl-BrLiHMDSTHF-HMPA, -78°C4-AllylGood
4MeI (excess)LiHMDSTHF-HMPA, -78°C4,6-di-MeGood
5EtO2C-Cl then MeILiHMDSTHF-HMPA, -78°C4-CO2Et-4-MeGood

Acylation Reactions on the Furan Moiety of this compound

Friedel-Crafts Acylation Conditions and Scope

The furan moiety within the this compound system is susceptible to electrophilic substitution, such as acylation. It has been reported that acylation of this compound readily occurs to yield the 2-acylated derivative. clockss.org While specific details on a broad range of Friedel-Crafts conditions are not extensively documented in the available literature for this particular molecule, the reaction likely proceeds under standard Friedel-Crafts acylation conditions or related methods suitable for furan rings. Such conditions typically involve the use of an acylating agent, like an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst.

Alternative Acylation Methodologies for Enhanced Generality

To circumvent potential issues associated with traditional Friedel-Crafts acylations, such as the use of strong Lewis acids that might not be compatible with all substrates, alternative acylation methodologies could be employed. For furan derivatives, methods like the Vilsmeier-Haack reaction for formylation or acylation using mixed anhydrides or activated esters could offer milder reaction conditions and potentially broader substrate scope. However, specific applications of these alternative methods to this compound have not been detailed in the reviewed literature.

Influence of Protecting Groups on Furan Reactivity as a Diene

The introduction of an acyl group at the 2-position of the furan ring in this compound influences its subsequent reactivity, particularly its function as a diene in Diels-Alder reactions. The 2-acylated derivative has been utilized as a precursor for intramolecular Diels-Alder reactions, leading to the stereoselective formation of tricyclic compounds. clockss.org This indicates that the acyl group, while being electron-withdrawing, does not inhibit the diene character of the furan ring to the extent that it cannot participate in cycloaddition reactions. The acyl group serves as a handle for further synthetic transformations and can direct the stereochemical outcome of subsequent reactions.

Other Chemical Modifications and Derivatizations

Beyond alkylation and acylation, this compound and its derivatives can undergo other chemical modifications, most notably Diels-Alder reactions. The bifunctional nature of the molecule, containing both a furan and a 3-sulfolene (B121364) moiety, allows it to act as a bis-diene. clockss.org

The furan moiety can participate in intermolecular Diels-Alder reactions with a variety of dienophiles. These reactions can lead to the construction of complex polycyclic systems. The reactivity of the furan diene and the stability of the resulting cycloadducts can be influenced by the substituents on the thieno[3,4-c]furan core. For instance, the alkylated derivatives have been used as 3,4-dimethylenefuran synthons in intramolecular Diels-Alder reactions. psu.edu

The general reactivity of the furan ring in this system towards various dienophiles is summarized in the table below.

Table 2: Diels-Alder Reactions of this compound Derivatives.
DerivativeDienophileReaction TypeProduct
Parent CompoundVariousIntermolecular Diels-AlderPolycyclic Adducts clockss.org
4-Alkyl derivativesPendant DienophileIntramolecular Diels-AlderTricyclic Fused Furans psu.edu
2-Acyl derivativeInternal DienophileIntramolecular Diels-AlderTricyclic Compounds clockss.org

Advanced Reactivity and Mechanistic Studies of 4h,6h Thieno 3,4 C Furan, 5,5 Dioxide

Diels-Alder Cycloaddition Reactions of 4H,6H-Thieno[3,4-c]furan, 5,5-dioxide

The furan-annulated sulfolene, this compound, is a versatile building block in organic synthesis, particularly valued for its participation in Diels-Alder cycloaddition reactions. rsc.orgrsc.orgclockss.org Its unique fused-ring structure, containing both a furan (B31954) and a 3-sulfolene (B121364) moiety, allows for a range of reactivity patterns that can be exploited to construct complex polycyclic systems. rsc.orgrsc.org

Dual Reactivity Profile as a Bis-Diene System

This compound possesses a distinct dual reactivity profile, functioning as a bis-diene. rsc.orgrsc.org This characteristic stems from the presence of two diene systems within the molecule: the furan ring and the 3-sulfolene ring. rsc.orgrsc.org These moieties can react sequentially with dienophiles, enabling the construction of diverse molecular skeletons. rsc.orgrsc.org

The reactivity of the molecule can be directed towards either the furan or the sulfolene portion, depending on the chosen dienophile and the specific reaction conditions. rsc.orgrsc.org The 3-sulfolene moiety not only participates directly as an s-cis-diene in Diels-Alder reactions but also plays a crucial role in enhancing the reactivity of the furan ring. rsc.orgrsc.org Through desulfonylation (extrusion of sulfur dioxide), the 3-sulfolene part can generate a highly reactive o-quinodimethane-type intermediate, which facilitates subsequent cycloadditions. rsc.orgrsc.org This sequential reaction capability allows for the synthesis of four distinct types of molecular skeletons from a single starting material. rsc.orgrsc.org

Intermolecular Diels-Alder Reactions Involving this compound

The intermolecular Diels-Alder reactions of this compound have been extensively studied, showcasing its utility in forming a variety of cycloadducts.

The furan moiety of this compound readily undergoes [4+2] cycloaddition with a range of dienophiles. rsc.org Notably, it reacts even with dienophiles that are typically unreactive with furan under thermal conditions. rsc.org The key to this enhanced reactivity is the rapid and spontaneous extrusion of SO2 from the initially formed adducts, which shifts the reaction equilibrium favorably towards the product. rsc.org

The reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) yields both a monocycloadduct and a bis-cycloadduct. rsc.org Similarly, reactions with dienophiles like dimethyl fumarate (B1241708) and dimethyl maleate (B1232345), whose adducts with simple furan are often difficult to isolate, proceed in good yields. rsc.org The choice of dienophile and reaction conditions dictates the type of cycloadduct formed. For instance, reaction with maleic anhydride (B1165640) at room temperature produces a stable adduct of a different structural type compared to reactions conducted at higher temperatures. rsc.org High-pressure conditions have also been employed to facilitate the formation of certain adducts. rsc.org

Table 1: Intermolecular Diels-Alder Reactions of this compound with Various Dienophiles rsc.org

DienophileReaction ConditionsProduct Type(s)Total Yield (%)
Dimethyl acetylenedicarboxylate (DMAD)Benzene, sealed tube, 150°C, 1hType A and Type B-
Dimethyl fumarateBenzene, sealed tube, 150°C, 1hType A and Type B85
Dimethyl maleateBenzene, sealed tube, 150°C, 1hType A and Type B81
FumaronitrileBenzene, sealed tube, 150°C, 1hType A and Type C-
Maleic anhydrideBenzene, room temp., 72hType D-

The stereochemical and regiochemical outcomes of Diels-Alder reactions involving derivatives of this compound are influenced by the nature of the dienophile. In cycloadditions with a 7-oxa-2,3-dimethylenenorbornene derivative (synthesized from the parent compound), the selectivity varies significantly. clockss.org

With symmetrical, disubstituted dienophiles such as N-phenylmaleimide, high stereoselectivity is observed. clockss.org However, when using dimethyl maleate, both the yield and the selectivity were found to be lower. clockss.org In reactions involving mono-substituted dienophiles like methyl acrylate and 1-cyanovinyl acetate, both the regioselectivity and stereoselectivity of the cycloaddition were generally poor, although the adducts were obtained in high yields. clockss.org The use of a Lewis acid catalyst (Me₂AlCl) was found to accelerate the reaction rate but did not lead to an improvement in either regioselectivity or stereoselectivity. clockss.org

The electronic and steric characteristics of the dienophile play a critical role in determining the reaction pathway and the structure of the resulting products. rsc.org Electron-deficient dienophiles, such as dimethyl acetylenedicarboxylate and maleic anhydride, are highly reactive towards the electron-rich furan diene system. rsc.org

The reaction outcome is highly dependent on the specific dienophile used. For example, reaction with fumaronitrile predominantly yields a "type C" adduct, whereas maleic anhydride exclusively forms a "type D" adduct at room temperature. rsc.org This demonstrates that both the electronic nature (e.g., acetylenic vs. ethylenic dienophiles) and the conformational constraints (e.g., cyclic vs. acyclic dienophiles) guide the reaction to different structural outcomes. rsc.org The ability to form four distinct adduct types (A, B, C, and D) underscores the profound influence of the dienophile's properties on the reaction course. rsc.org

Intramolecular Diels-Alder Reactions Initiated from Derivatized this compound

Beyond intermolecular reactions, derivatized forms of this compound are effective precursors for intramolecular Diels-Alder (IMDA) reactions. rsc.org By first alkylating the compound at the position alpha to the sulfone group, a dienophile-containing side chain can be introduced. These alkylated derivatives serve as effective 3,4-dimethylenefuran synthons. rsc.org

Upon heating, these derivatized substrates undergo a cascade of reactions. This sequence typically involves an initial intermolecular Diels-Alder reaction on the furan moiety, followed by desulfonylation to unmask the diene, which then promptly engages in an intramolecular Diels-Alder cycloaddition. rsc.org A final retro-Diels-Alder step can occur, ultimately affording complex tricyclic fused furan systems in good yields. rsc.org This strategy provides an efficient pathway to construct fused furan multicyclic systems.

Generation and Trapping of 3,4-Dimethylenefuran Synthons

The utility of this compound and its derivatives as precursors to 3,4-dimethylenefuran synthons is a cornerstone of their application in organic synthesis. These highly reactive intermediates are typically generated in situ and immediately trapped, often intramolecularly, to construct more complex cyclic systems.

Alkylation of the parent compound, 4H,6H-thieno[3,4-c]furan 5,5-dioxide, can be selectively controlled to produce 4-alkyl, 4,6-dialkyl, or 4,4-dialkyl derivatives. These alkylated derivatives serve as stable precursors to the corresponding 3,4-dimethylenefuran synthons. The generation of the reactive diene is achieved through thermal desulfonylation, a process that will be discussed in greater detail in section 3.2. This thermal extrusion of sulfur dioxide unmasks the 3,4-dimethylenefuran moiety, which can then participate in cycloaddition reactions.

A notable application of this strategy is in intramolecular Diels-Alder reactions. For instance, when alkylated derivatives of this compound are treated with a dienophile such as methyl vinyl ketone, a sequence of reactions is initiated upon heating. This cascade involves an initial Diels-Alder reaction with the furan moiety, followed by desulfonylation to generate the 3,4-dimethylenefuran intermediate. This highly reactive diene then undergoes an intramolecular Diels-Alder reaction, leading to the formation of tricyclic fused furans rsc.org. The final step in this particular sequence is a retro-Diels-Alder reaction, which regenerates the furan ring in the product rsc.org.

Sequential Reaction Cascades for Polycyclic System Construction

The bifunctional nature of this compound, possessing both a diene (furan) and a latent diene (sulfolene), makes it an ideal substrate for sequential reaction cascades to build polycyclic frameworks clockss.orgrsc.org. The reactivity of each component can be strategically exploited to construct complex molecules in a controlled manner.

One elegant example involves the acylation of this compound to yield 2-acylated derivatives. These derivatives are primed for an intramolecular Diels-Alder reaction, which proceeds stereoselectively to afford a tricyclic compound clockss.org. This initial cyclization effectively transforms the starting material into a more rigid and functionalized platform for subsequent transformations. The resulting tricyclic adduct contains a new 1,3-diene system, which is poised for further cycloaddition reactions, thereby enabling the construction of even more complex polycyclic architectures clockss.org. This sequential approach, where one ring system is used to template the formation of the next, is a powerful strategy in the synthesis of intricate molecular targets.

Formation of Tricyclic and Tetracyclic Fused Furan Architectures

Building upon the principles of sequential reactivity, this compound has been successfully employed in the synthesis of a variety of tricyclic and tetracyclic fused furan architectures clockss.org. As introduced in the previous section, the intramolecular Diels-Alder reaction of 2-acylated derivatives provides a direct route to tricyclic systems clockss.org.

The true synthetic utility of this approach is further demonstrated in the subsequent reactions of these tricyclic intermediates. The newly formed 1,3-diene within the tricyclic framework is highly reactive towards a range of dienophiles. This allows for a second Diels-Alder reaction to occur, leading to the formation of functionalized tetracyclic compounds in good to excellent yields clockss.org. The reaction of these tricyclic dienes with various dienophiles has been systematically studied, showcasing the versatility of this methodology.

The following interactive table summarizes the reaction of a specific tricyclic diene (a 7-oxa-2,3-dimethylenenorbornene derivative) with a selection of dienophiles to form tetracyclic adducts clockss.org.

DienophileReaction Time (h)Products (% Yield, Ratio)
DMAD25a (89)
N-Phenylmaleimide26a,b (87, 8:1)
Dimethyl fumarate66c,d (84, 8:1)
Dimethyl maleate126e,f (46, 5:1), 6c (7)
Benzoquinone0.56g (17), 7 (56)
1,4-Naphthoquinone0.56h (45), 8 (15)
Methyl propiolate69a,b (60, 3:2)
Methyl acrylate1210a,b (36, 3:2)

This data highlights the high reactivity of the tricyclic diene and the efficiency of this strategy for constructing complex, functionalized tetracyclic systems. The ready accessibility of these tetracyclic compounds from the initial building block opens avenues for the synthesis of complex natural products and other biologically relevant molecules clockss.org.

Cheletropic Extrusion Processes of the Sulfolene Moiety in this compound

A key chemical transformation of the this compound system is the cheletropic extrusion of sulfur dioxide from the sulfolene ring. This reaction is a concerted process that results in the formation of a new diene system and the release of a small, stable molecule (SO2).

Thermal Desulfonylation Mechanism and Conditions

The thermal desulfonylation of the sulfolene moiety is a well-established method for the generation of 1,3-dienes. This process is a thermally allowed, pericyclic reaction. The driving force for this reaction is the formation of the thermodynamically stable sulfur dioxide molecule and the generation of a conjugated diene system.

In the context of this compound and its derivatives, this desulfonylation is typically achieved by heating the compound in a suitable solvent. The precise conditions, such as temperature and reaction time, can vary depending on the specific substrate and the subsequent reactions planned for the in situ generated diene. The extrusion of SO2 from the initially formed Diels-Alder adducts of the furan moiety can be a key step in driving the equilibrium towards the product, especially when using dienophiles that typically form unstable adducts with furan under thermal conditions rsc.org.

In Situ Generation of Reactive 1,3-Dienes for Subsequent Cycloadditions

The primary synthetic utility of the cheletropic extrusion of SO2 from this compound lies in the in situ generation of highly reactive 1,3-dienes. These transient dienes can be immediately trapped by a dienophile present in the reaction mixture, leading to the formation of new cyclic products through a Diels-Alder reaction.

This strategy effectively expands the scope of Diels-Alder reactions involving the furan moiety of the starting material. By first reacting the furan ring and then inducing desulfonylation, a new, often more reactive, diene is formed, which can then undergo a second cycloaddition. This sequential approach allows for the construction of complex polycyclic systems from a single, versatile building block rsc.org. The desulfonylation can be spontaneous upon formation of the initial adduct or may require thermal inducement.

Retro Diels-Alder Reactions in the Context of this compound Chemistry

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction and is a thermally allowed pericyclic process. In the chemistry of this compound, this reaction plays a crucial role, particularly in sequential reaction cascades.

The inherent reactivity of the furan ring in both forward and reverse Diels-Alder reactions, coupled with the ability of the sulfolene moiety to generate a new diene via cheletropic extrusion, provides a rich platform for the design of complex synthetic strategies rsc.org.

Mechanistic Insights into Reaction Selectivity and Control

The reactivity of this compound, and its derivatives in cycloaddition reactions is a subject of significant interest for the construction of complex polycyclic systems. Understanding the factors that govern the selectivity of these reactions is crucial for their synthetic application. This section delves into the mechanistic details that influence the regio- and stereochemical outcomes of reactions involving this heterocyclic system.

Steric and Electronic Factors Governing Regio- and Stereoselectivity

The regioselectivity and stereoselectivity of cycloaddition reactions, such as the Diels-Alder reaction, involving derivatives of this compound are governed by a complex interplay of steric and electronic factors. The inherent asymmetry of many dienophiles and the substituted diene system can lead to the formation of multiple isomers.

In the context of a 7-oxa-2,3-dimethylenenorbornene derivative synthesized from 4H,6H-thieno[3,4-c]furan 5,5-dioxide, studies have shown that reactions with certain monosubstituted dienophiles can result in poor selectivity. For instance, the reaction with methyl acrylate and 1-cyanovinyl acetate yielded all possible isomers, indicating a lack of significant regiochemical or stereochemical control under the studied conditions clockss.org. This suggests that the electronic directing effects of the substituents on both the diene and the dienophile are not strong enough to favor a single reaction pathway.

With methyl propiolate as the dienophile, a regioselectivity ratio of 3:2 was observed for the aromatized products clockss.org. This moderate selectivity points to subtle differences in the activation energies for the formation of the two possible regioisomers. The formation of the major isomer is likely favored by a more stabilized transition state, which can be influenced by the orbital coefficients of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile).

Conversely, reactions with certain disubstituted dienophiles have demonstrated higher selectivity. For example, the reaction with N-phenylmaleimide and dimethyl fumarate gave adducts in an 8:1 ratio of stereoisomers clockss.org. This improved selectivity is likely due to a combination of secondary orbital interactions and steric hindrance in the transition state, which favors the endo adduct, a common feature in many Diels-Alder reactions. However, with dimethyl maleate, the selectivity was lower (5:1), which may be attributed to steric repulsion between the substituents on the dienophile and the diene in the transition state clockss.org.

The endo-addition of dienophiles to the exo-face of the 7-oxabicyclo[2.2.1]heptene system is a key factor that rationalizes the observed stereoselectivity in these reactions clockss.org. The anisotropic effect of the sulfur atoms in the dithioketal group of some derivatives has been used to distinguish between regioisomers by NMR analysis, allowing for the determination of product ratios clockss.org.

Selectivity in Diels-Alder Reactions of a this compound Derivative clockss.org
DienophileProduct Ratio (Regio-/Stereo-isomers)Yield (%)
N-Phenylmaleimide8:187
Dimethyl fumarate8:184
Dimethyl maleate5:146
Methyl propiolate3:260 (adducts), 36 (aromatized)
Methyl acrylate1:3:3:980
1-Cyanovinyl acetate1:2:2:653

Catalytic Effects on Reaction Kinetics and Selectivity (e.g., Lewis Acid Catalysis)

Lewis acids are commonly employed in Diels-Alder reactions to enhance the reaction rate and, in many cases, to improve selectivity. They function by coordinating to a basic site on the dienophile, typically a carbonyl oxygen, which lowers the energy of the LUMO of the dienophile. This reduction in the HOMO-LUMO energy gap leads to a stronger interaction with the diene's HOMO, thereby accelerating the reaction.

In the case of the 7-oxa-2,3-dimethylenenorbornene derivative of this compound, the use of a Lewis acid catalyst, methylaluminum dichloride (Me₂AlCl), was investigated. The presence of the catalyst was found to significantly increase the reaction rate, allowing the reaction to proceed much faster clockss.org.

This lack of improved selectivity under Lewis acid catalysis indicates that the factors governing selectivity in this specific system may be more dominated by steric interactions that are not significantly influenced by the coordination of the Lewis acid to the dienophile. It is also possible that the geometry of the Lewis acid-dienophile complex does not impose a strong directional preference for the approach of the diene.

Effect of Lewis Acid Catalyst on a Diels-Alder Reaction clockss.org
Reaction ConditionsDienophileCatalystTemperatureSelectivity (Ratio)Outcome
ThermalAcroleinNoneToluene, refluxNot specified, complex mixture-
CatalyticAcroleinMe₂AlCl (2 eq.)Benzene, room temp.Not improvedReaction is much faster

Applications of 4h,6h Thieno 3,4 C Furan, 5,5 Dioxide in Complex Organic Synthesis

Expedient Construction of Polycyclic and Multicyclic Ring Systems

The strategic importance of 4H,6H-Thieno[3,4-c]furan, 5,5-dioxide lies in its capacity to facilitate the rapid assembly of polycyclic and multicyclic structures. clockss.org This capability stems from the dual reactivity embedded within its fused-ring system, which can be harnessed to build intricate molecular topographies through controlled reaction sequences. rsc.org

Strategies for Rapid Elaboration of Intricate Molecular Architectures

A primary strategy for leveraging this compound involves its function as a "bis-diene". rsc.org The furan (B31954) and 3-sulfolene (B121364) components can participate in sequential Diels-Alder reactions with different dienophiles. This programmed reactivity allows for the stepwise construction of up to four distinct molecular skeletons, with the product type being dictated by the choice of dienophile and the specific reaction conditions employed. rsc.org

Another powerful approach involves the chemical modification of the core structure prior to cycloaddition. For instance, acylation of the thienofuran dioxide readily occurs, and the resulting 2-acylated derivative can undergo a stereoselective intramolecular Diels-Alder reaction to yield a complex tricyclic compound. This adduct contains three defined asymmetric centers and a 1,3-diene system, which can engage in a subsequent intermolecular Diels-Alder reaction. This sequence provides a highly efficient route to functionalized tetracyclic compounds, demonstrating the building block's utility in the rapid elaboration of multifaceted molecular architectures. clockss.org

Synthesis of Diverse Fused Furan Derivatives

The sequential Diels-Alder strategy using this compound enables the synthesis of a wide array of fused furan derivatives. The reaction of the parent compound with various dienophiles can lead to four different types of cycloadducts. rsc.org The initial cycloaddition can occur on either the furan or the sulfolene moiety, and subsequent reactions, including spontaneous desulfonylation (extrusion of SO₂), lead to diverse structural outcomes. rsc.org

For example, the reaction with N-phenylmaleimide primarily yields a product from cycloaddition to the furan ring, followed by the extrusion of sulfur dioxide. In contrast, reaction with maleic anhydride (B1165640) at room temperature can yield a cycloadduct where the sulfolene moiety has reacted, keeping the furan ring intact. rsc.org This controlled reactivity allows for the selective synthesis of various fused systems.

Further elaboration of these initial adducts expands the accessible chemical space. The tricyclic systems formed from intramolecular reactions of acylated derivatives serve as platforms for further cycloadditions. Their reaction with a range of dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), N-phenylmaleimide, and quinones, produces functionally rich tetracyclic fused furans in good to excellent yields. clockss.org

Table 1: Reaction Outcomes of a Tricyclic Diene Derived from this compound with Various Dienophiles. clockss.org
EntryDienophileReaction Time (h)Products (% Yield)
1DMAD1Adduct 5a (89%)
2N-Phenylmaleimide1Adducts 6a,b (87%)
3Dimethyl Fumarate (B1241708)3Adducts 6c,d (84%)
4Dimethyl Maleate (B1232345)24Adducts 6e,f (46%)
5Benzoquinone1Adduct 6g (17%) + Aromatized Product 7 (56%)
61,4-Naphthoquinone1Adduct 6h (45%) + Aromatized Product 8 (15%)

Employment as a Versatile Synthon for 3,4-Dimethylenefuran

A key application of this compound is its role as a stable and versatile synthon for the highly reactive 3,4-dimethylenefuran intermediate. The 3-sulfolene ring serves as a masked diene; upon thermal treatment, it undergoes a cheletropic extrusion of sulfur dioxide to generate the transient 3,4-dimethylenefuran in situ. This reactive diene can be immediately trapped in cycloaddition reactions.

This property is particularly effective in intramolecular Diels-Alder (IMDA) reactions. Alkylation of the parent thienofuran dioxide at the positions alpha to the sulfone group yields derivatives that, when tethered to a dienophile, can undergo a cascade of reactions upon heating. This sequence typically involves an initial Diels-Alder reaction on the furan moiety, followed by desulfonylation to generate the 3,4-dimethylenefuran intermediate, which then undergoes an intramolecular cycloaddition. This powerful cascade reaction provides facile access to complex tricyclic fused furan systems.

Table 2: Selective Alkylation of this compound for Use in IMDA Reactions.
Starting MaterialReagentsProduct TypeYield
This compound1. LiHMDS; 2. MeI4-Alkyl derivative-
4-Alkyl derivative1. LiHMDS; 2. R²X4,6-Dialkyl derivative-
4-Ethoxycarbonyl derivative1. LiHMDS; 2. R²X4,4-Dialkyl derivative-

Development of Synthetic Routes Towards Complex Chemical Scaffolds

The unique reactivity of this compound makes it an invaluable tool for developing synthetic routes towards intricate chemical scaffolds, including those found in or inspired by biologically active molecules.

Approaches to Analogues of Biologically Active Natural Products

The molecular frameworks that can be efficiently assembled using this building block are relevant to the synthesis of natural products. The ability to rapidly construct 3,4-fused furan multicyclic systems provides a strategic advantage in targeting complex molecules. For instance, the core structures of certain antifungal marine natural products, such as euryfuran (B14420389) and spongiadiol, contain such fused furan motifs. The synthetic methodologies enabled by this compound offer a potential pathway toward these and other structurally related natural products. nih.gov

Furthermore, the reaction of the thienofuran dioxide with quinones produces quinone-annelated 7-oxabicyclo[2.2.1]heptane derivatives. These adducts are considered promising building blocks for the synthesis of antineoplastic (anti-cancer) antibiotics, highlighting the potential of this chemistry in creating precursors for medicinally relevant compounds.

Design and Synthesis of Novel Scaffolds for Chemical Space Exploration

Beyond mimicking natural products, this compound is a powerful engine for chemical space exploration. Its capacity to generate significant molecular complexity and diversity from a single starting material is a key asset in the design of novel chemical scaffolds. nih.govnih.govnih.gov The ability to produce four distinct skeletal types based on reaction conditions and choice of dienophile underscores its versatility. rsc.org This divergent synthetic capability allows chemists to systematically generate libraries of complex, three-dimensional molecules that would be difficult to access through other means. These novel scaffolds can serve as the basis for developing new therapeutic agents, molecular probes, and materials by providing unique frameworks for functionalization and optimization. acs.org

Theoretical and Computational Investigations of 4h,6h Thieno 3,4 C Furan, 5,5 Dioxide

Electronic Structure Analysis of 4H,6H-Thieno[3,4-c]furan, 5,5-dioxide

The electronic characteristics of this compound are fundamental to understanding its reactivity. Computational analyses, such as those based on Density Functional Theory (DFT), offer a powerful lens through which to view the distribution of electrons and the nature of the molecular orbitals that govern its chemical interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity, particularly for pericyclic reactions like the Diels-Alder reaction. wikipedia.org This theory posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgtotal-synthesis.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key determinant of the reaction's facility; a smaller gap generally correlates with higher reactivity. nih.govresearchgate.net

In the context of this compound, both the furan (B31954) and the diene system of the sulfolene can participate in Diels-Alder reactions. The electronic nature of these two diene systems is, however, distinct. The furan ring is an electron-rich diene, making its HOMO the crucial orbital in reactions with electron-poor dienophiles (normal electron-demand Diels-Alder). Conversely, the sulfone group is strongly electron-withdrawing, which lowers the energy of the orbitals of the diene embedded within the sulfolene ring.

Computational studies on analogous furan systems demonstrate that electron-donating substituents on the furan ring raise the HOMO energy, thereby decreasing the HOMO-LUMO gap with electron-deficient dienophiles and accelerating the reaction rate. nih.gov For this compound, the fusion of the sulfolene ring acts as a significant electronic perturbation.

Below is a hypothetical data table illustrating the potential FMO energies and the resulting HOMO-LUMO gaps for the furan and sulfolene diene systems with a typical electron-deficient dienophile like maleic anhydride (B1165640). These values are estimated based on trends observed in computational studies of similar heterocyclic systems.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Energies and HOMO-LUMO Gaps for the Diene Systems of this compound with Maleic Anhydride.
Diene SystemHOMO Energy (eV)LUMO Energy of Maleic Anhydride (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
Furan Moiety-8.5-1.27.3Favorable for normal electron-demand Diels-Alder
Sulfolene Diene Moiety-9.8-1.28.6Less favorable for normal electron-demand Diels-Alder

The smaller HOMO-LUMO gap for the furan moiety suggests that it would be the more reactive diene in a normal electron-demand Diels-Alder reaction. nih.govresearchgate.net

The distribution of electron density within this compound is significantly influenced by the presence of the highly electronegative oxygen atoms of the sulfone group. This leads to a considerable polarization of the molecule. Computational methods can generate electron density maps and calculate partial atomic charges, providing a quantitative picture of this polarization.

The sulfone group acts as a powerful electron-withdrawing group, leading to a decrease in electron density on the adjacent carbon atoms of the thiophene (B33073) ring. This electronic effect can be transmitted through the fused ring system, influencing the electron density of the furan moiety as well.

In the context of a Diels-Alder reaction, the charge distribution on the diene and dienophile can influence the regioselectivity of the cycloaddition. In reactions involving this compound, the charge distribution would play a critical role in determining the orientation of unsymmetrical dienophiles as they approach the furan or sulfolene diene.

A hypothetical table of calculated partial atomic charges for key atoms in the this compound molecule is presented below, based on trends from computational studies of similar sulfone-containing heterocycles.

Table 2: Hypothetical Calculated Partial Atomic Charges for Selected Atoms in this compound.
AtomPartial Charge (a.u.)
Sulfur (S)+1.2
Sulfone Oxygens (O)-0.7
Furan Oxygen (O)-0.5
Carbons adjacent to Sulfur-0.2
Carbons of the furan double bond-0.3

The significant positive charge on the sulfur atom and negative charges on the oxygen atoms highlight the strong polarization induced by the sulfone group. This intramolecular charge transfer is a defining electronic feature of the molecule.

Quantum Chemical Elucidation of Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the characterization of transition states and the determination of reaction pathways and their associated energy barriers, providing a deep understanding of the reaction mechanism.

The Diels-Alder reaction of the furan moiety in this compound with a dienophile proceeds through a concerted, yet often asynchronous, transition state. ucsb.edu Computational modeling can locate the geometry of this transition state and calculate its energy. Key parameters of the transition state geometry include the lengths of the forming carbon-carbon bonds. In an asynchronous transition state, these bond lengths are unequal.

The desulfonylation reaction, which involves the extrusion of sulfur dioxide (SO2), is a characteristic reaction of sulfolenes. acs.org This process can be thermally or photochemically induced and proceeds through a transition state where the carbon-sulfur bonds are elongated and eventually break. Computational studies on the thermal decomposition of five-membered cyclic sulfones indicate that this process generally occurs at temperatures below 300 °C. acs.org The transition state for this reaction would feature a significantly distorted five-membered ring as the C-S bonds begin to cleave.

For the Diels-Alder reaction of the furan moiety, computational studies on similar systems suggest an activation energy in the range of 60-80 kJ/mol. mdpi.com The reaction is typically exothermic, providing a thermodynamic driving force.

A hypothetical energetic profile for the Diels-Alder reaction is presented in the table below, with values informed by computational studies on furan Diels-Alder reactions. mdpi.com

Table 3: Hypothetical Energetic Profile for the Diels-Alder Reaction of the Furan Moiety of this compound with Maleimide.
Reaction CoordinateRelative Energy (kJ/mol)
Reactants0
Transition State+70
Product-50

Advanced Spectroscopic Characterization for Structural Elucidation of 4h,6h Thieno 3,4 C Furan, 5,5 Dioxide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful and versatile tool for the structural analysis of 4H,6H-Thieno[3,4-c]furan, 5,5-dioxide derivatives, providing profound insights into the connectivity and spatial arrangement of atoms within a molecule.

Use in Regio- and Stereoselectivity Assignments of Cycloadducts

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, is frequently employed with derivatives of this compound to construct complex polycyclic frameworks. A key challenge in these reactions is the determination of the regioselectivity and stereoselectivity of the resulting cycloadducts. ¹H NMR spectroscopy, often in conjunction with two-dimensional techniques like ¹H-¹H COSY, proves invaluable in this regard.

For instance, in the cycloaddition of 2-acylated derivatives of this compound with various dienophiles, the ratio of the resulting regioisomers can be determined by careful analysis of the ¹H NMR spectrum. clockss.org The chemical shifts of specific protons can be influenced by the anisotropic effects of nearby functional groups. In one such case, the signals for aromatic protons located on the same side as a dithioketal group appeared at a much lower field than other aromatic protons, allowing for clear differentiation between the regioisomers and determination of their relative ratios. clockss.org

Furthermore, the stereoselectivity of these cycloadditions can be deduced from the coupling constants (J-values) between adjacent protons. The magnitude of the coupling constant is dependent on the dihedral angle between the protons, which in turn is dictated by the stereochemical arrangement of the substituents. For example, the orientation of a substituent on a cyclohexene (B86901) ring within a polycyclic system can be deduced from the coupling constant between an exo-allylic proton and an adjacent proton. clockss.org This analysis, supported by ¹H-¹H COSY experiments to confirm proton connectivity, allows for the definitive assignment of the endo or exo configuration of the cycloadducts. clockss.org

The following table illustrates typical product ratios in Diels-Alder reactions of a diene derived from this compound with various dienophiles, as determined by ¹H NMR analysis. clockss.org

EntryDienophileProducts (% yield, ratio)
1N-Phenylmaleimide6a,b (87, 8:1)
2Dimethyl fumarate (B1241708)6c,d (84, 8:1)
3Dimethyl maleate (B1232345)6e,f (46, 5:1), 6c (7)
4Methyl propiolate9a,b (60, 3:2)
5Methyl acrylate11a (80, 1:3:3:9)

Elucidation of Complex Polycyclic System Structures

Beyond the initial cycloadducts, this compound serves as a scaffold for the synthesis of highly complex, multi-ring systems. The structural elucidation of these intricate molecules relies heavily on a combination of one- and two-dimensional NMR techniques. While specific detailed analyses for complex polycyclic systems derived directly from the title compound are not extensively documented in the available literature, the general principles of NMR-based structural determination are widely applied to similar furan- and thiophene-containing polycycles. nih.govnajah.edu

For such systems, a comprehensive analysis would typically involve:

¹H NMR: To identify the number and integration of chemically distinct protons, their multiplicity (singlet, doublet, triplet, etc.), and coupling constants, which provides initial information about the molecular framework.

2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the molecular puzzle.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is critical for connecting different spin systems and identifying the placement of quaternary carbons and heteroatoms.

By systematically analyzing the data from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of even highly complex polycyclic derivatives of this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to precisely determine the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of its molecular formula. This is a crucial step in the characterization of novel this compound derivatives, providing definitive confirmation of their chemical identity.

While many studies on related compounds report mass spectrometry data, the explicit confirmation of molecular formulas through high-resolution analysis is a key validation step. The high precision of HRMS allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

X-ray Crystallography for Determination of Absolute Stereochemistry and Solid-State Conformation

While NMR and mass spectrometry provide invaluable information about the connectivity and composition of a molecule, X-ray crystallography offers the ultimate, unambiguous determination of its three-dimensional structure in the solid state. For chiral derivatives of this compound, single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry of all stereogenic centers.

This technique involves irradiating a single, well-ordered crystal of the compound with X-rays. The diffraction pattern produced is unique to the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial coordinates of each atom.

This information provides:

Absolute Stereochemistry: Unambiguous assignment of R/S configurations for all chiral centers.

Intermolecular Interactions: How molecules pack together in the crystal lattice, providing insights into forces such as hydrogen bonding, π-π stacking, and van der Waals interactions that govern the solid-state properties of the material.

Future Research Directions and Perspectives in 4h,6h Thieno 3,4 C Furan, 5,5 Dioxide Chemistry

Exploration of Undiscovered Reactivity Modes and Synthetic Transformations

The established reactivity of 4H,6H-thieno[3,4-c]furan 5,5-dioxide primarily revolves around its function in Diels-Alder cycloadditions and alkylation reactions at the position alpha to the sulfone group. clockss.orgpsu.edu However, the full scope of its chemical behavior is far from exhausted. Future research should focus on uncovering new modes of reactivity and expanding its application in synthetic transformations.

One promising avenue is the investigation of a broader range of cycloaddition partners. While reactions with various dienophiles have been reported, a systematic exploration of less conventional reactants, such as heterodienophiles, allenes, and ketenes, could lead to the synthesis of novel and structurally diverse heterocyclic frameworks. Furthermore, the diene generated from the 2-acylated derivative of the title compound has proven highly reactive in cycloadditions, affording functionalized tetracyclic compounds in good to excellent yields. clockss.org This suggests that further exploration of sequential Diels-Alder reactions using this intermediate could be a fruitful strategy for assembling complex polycyclic systems relevant to natural product synthesis. clockss.org

Beyond cycloadditions, the potential for other pericyclic reactions, such as electrocyclizations or sigmatropic rearrangements of its derivatives, remains unexplored. The unique electronic nature of the fused ring system could enable transformations not accessible to simpler furan (B31954) or sulfolene systems. Additionally, regioselective alkylation has been demonstrated for acylated derivatives, allowing for the introduction of substituents at either the 4- or 6-position depending on the reaction conditions. researchgate.net Future work could focus on leveraging this regioselectivity to introduce a wider array of functional groups, thereby creating a library of substituted derivatives for further synthetic manipulation or for screening in materials science and medicinal chemistry applications.

Table 1: Known Reaction Types of 4H,6H-Thieno[3,4-c]furan, 5,5-dioxide and its Derivatives

Reaction TypeMoiety InvolvedKey FeaturesReference
Diels-Alder ReactionFuranReacts with various dienophiles to form multicyclic systems. clockss.orgpsu.edu
Intramolecular Diels-AlderFuran/DieneUsed as a 3,4-dimethylenefuran synthon for tricyclic fused furans. psu.edu
AlkylationPosition α to SO₂Readily gives 4-alkyl, 4,6-dialkyl, or 4,4-dialkyl derivatives. psu.edu
AcylationFuran RingOccurs readily to give 2-acylated derivatives. clockss.org
Regioselective AlkylationAcylated Derivative4- or 6-alkylation is possible depending on conditions. researchgate.net

Development of Enantioselective and Diastereoselective Synthetic Strategies

A significant challenge in the current chemistry of this compound is the control of stereochemistry. The Diels-Alder reactions involving its derivatives often create multiple new stereocenters, but achieving high levels of stereoselectivity has been difficult. For instance, while the use of a Lewis acid catalyst was found to accelerate a Diels-Alder reaction, it did not improve either the regioselectivity or the stereoselectivity. clockss.org This highlights a critical need for the development of robust enantioselective and diastereoselective synthetic strategies.

Future research should be directed towards the application of modern asymmetric catalysis. Chiral Lewis acids, which have been successful in a vast number of cycloaddition reactions, could be reinvestigated under different conditions or with modified substrates. Furthermore, the use of chiral Brønsted acids or bifunctional organocatalysts, which have shown great efficacy in controlling the stereochemical outcome of reactions involving heterocyclic compounds, presents a promising, unexplored avenue. ehu.es

Strategies could be inspired by successful enantioselective syntheses of other complex heterocyclic systems. For example, metal-mediated cyclization reactions, such as those using Ag(I) catalysts to form dihydrofuran scaffolds, could be adapted to derivatives of the title compound. nih.gov The development of catalytic enantioselective methods for the synthesis of tertiary thiols from related thiazolones demonstrates that complex stereocenters can be constructed with high fidelity using appropriate chiral catalysts. ehu.es By analogy, developing catalytic systems for the alkylation or functionalization of this compound could provide access to chiral, non-racemic building blocks for a variety of applications.

Integration into Sustainable and Green Chemistry Methodologies

The increasing demand for environmentally benign chemical processes necessitates the integration of sustainable and green chemistry principles into the synthesis and application of this compound. The furan core of the molecule is of particular interest, as furanic compounds like 5-hydroxymethylfurfural (B1680220) (5-HMF) are recognized as key platform chemicals derivable from biomass. mdpi.com This connection provides a strong impetus for developing synthetic routes to the title compound that start from renewable feedstocks.

Future research should aim to design synthetic pathways that maximize atom economy, minimize waste, and utilize greener solvents and reagents. For example, exploring catalytic methods that avoid stoichiometric reagents for the key synthetic steps would be highly beneficial. The development of phosgene-free, intrinsically safe routes for synthesizing furan-containing diisocyanates from 5-HMF serves as an excellent example of how green chemistry principles can be applied to furanic compounds. rsc.org Similar thinking could be applied to the synthesis of the thieno[3,4-c]furan scaffold.

Computational Design and Rational Synthesis of Tailored Derivatives for Specific Synthetic Objectives

Computational chemistry offers powerful tools for accelerating the discovery of new reactions and the design of novel molecules with desired properties. For this compound, computational methods can provide deep insights into its electronic structure, reactivity, and the mechanisms of its transformations, guiding future experimental work.

Density Functional Theory (DFT) and other computational techniques can be employed to predict the feasibility and stereochemical outcome of unexplored cycloaddition reactions. nih.gov Such studies can help rationalize observed reactivity and identify promising dienophiles or reaction conditions for achieving desired products. This approach can save significant experimental effort by prioritizing high-probability reactions. Computational studies on related thieno[3,4-c] derivatives have been used to understand their electronic properties and potential as functional materials, suggesting a similar approach could be valuable for the title compound. rsc.org

Furthermore, computational design can be used to rationally synthesize tailored derivatives for specific applications. By modifying the substitution pattern on the thienofuran core, it is possible to tune the molecule's frontier molecular orbitals (HOMO/LUMO), thereby altering its reactivity and physical properties. nih.govacs.org This strategy could be used to design:

Novel monomers for organic electronics: Tailoring the electronic properties could lead to new conjugated materials for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). acs.org

Specialized synthetic intermediates: Derivatives could be designed to have enhanced reactivity or selectivity in specific transformations, making them more efficient building blocks for complex target molecules. nih.gov

Pro-drugs or bioactive scaffolds: The scaffold could be computationally decorated with functional groups to optimize interactions with biological targets.

This synergy between computational prediction and experimental synthesis will be crucial for the rational development of next-generation applications based on the this compound scaffold.

Q & A

Q. What is the established synthetic route for 4H,6H-Thieno[3,4-c]furan-5,5-dioxide?

The compound is synthesized via a multi-step route starting from 3-sulfolene derivatives. Key steps include (i) cyclization of a furan precursor with a thiophene moiety and (ii) oxidation to introduce the sulfone group. The reaction sequence involves Diels-Alder chemistry with dienophiles like maleic anhydride to form fused heterocyclic frameworks. Experimental protocols emphasize temperature control (e.g., reflux conditions) and solvent selection (e.g., dichloromethane) to optimize yield .

Q. How is the compound characterized to confirm its structure?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • IR spectroscopy identifies sulfone group vibrations (~1300–1150 cm⁻¹).
  • X-ray diffraction resolves the fused bicyclic system and confirms the sulfone’s planar geometry.
  • NMR (¹H/¹³C) assigns proton environments (e.g., deshielded protons adjacent to the sulfone) and carbon connectivity .

Advanced Research Questions

Q. What contradictions exist in the cycloaddition reactivity of 4H,6H-Thieno[3,4-c]furan-5,5-dioxide?

The compound exhibits divergent regioselectivity in Diels-Alder reactions depending on reaction conditions. For example:

  • Under thermal activation, it favors endo selectivity with electron-deficient dienophiles.
  • In Lewis acid-catalyzed conditions (e.g., AlCl₃), reactivity shifts toward exo pathways, likely due to sulfone group coordination. This discrepancy necessitates mechanistic studies to reconcile electronic vs. steric control .

Q. How do electronic effects of the sulfone group influence reaction outcomes?

The sulfone group acts as a strong electron-withdrawing substituent, polarizing the diene system and enhancing electrophilicity. This property:

  • Accelerates cycloaddition rates with electron-rich dienophiles.
  • Modifies frontier molecular orbital (FMO) interactions, as shown by computational studies (e.g., HOMO-LUMO gap reduction). Researchers must account for these effects when designing asymmetric variants or tandem reactions .

Q. What methodologies assess the stereochemical outcomes of derivatives?

Stereochemical analysis employs:

  • Chiral HPLC to separate enantiomers of substituted derivatives.
  • Circular dichroism (CD) to correlate absolute configuration with optical activity.
  • Density Functional Theory (DFT) to model transition states and predict stereoselectivity in reactions like asymmetric cycloadditions .

Methodological Challenges & Data Interpretation

Q. How to resolve conflicting data in regiochemistry predictions?

Discrepancies between experimental and computational regiochemistry (e.g., unexpected meta adducts) require:

  • Kinetic vs. thermodynamic control experiments (e.g., varying reaction time/temperature).
  • Solvent effect studies to probe polarity’s role in transition-state stabilization.
  • Isotopic labeling (e.g., ¹³C tracing) to map bond formation sequences .

Q. What frameworks guide bioactivity testing for related sulfone-containing heterocycles?

While direct data on 4H,6H-Thieno[3,4-c]furan-5,5-dioxide’s bioactivity is limited, analogous compounds (e.g., glycoconjugates of 2(5H)-furanones) are tested using:

  • In vitro antiprotozoal assays (e.g., Trypanosoma brucei inhibition) under the Drugs for Neglected Diseases initiative (DNDi).
  • Structure-activity relationship (SAR) models to link sulfone electronics to target binding .

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